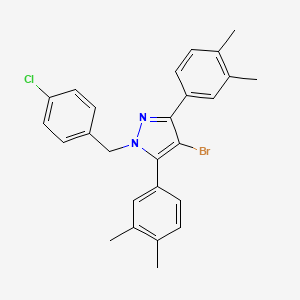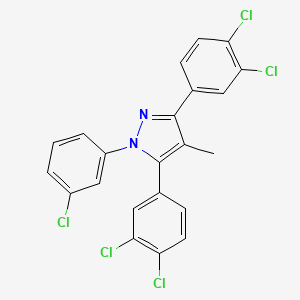
4-bromo-1-(4-chlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-(4-chlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of bromine, chlorine, and multiple methyl groups attached to aromatic rings, making it a highly substituted pyrazole derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(4-chlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole core.
Coupling Reactions: The final step often involves coupling reactions such as Suzuki-Miyaura cross-coupling to introduce the chlorobenzyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(4-chlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination, and palladium catalysts for coupling reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like halogens or alkyl groups.
Scientific Research Applications
4-bromo-1-(4-chlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of 4-bromo-1-(4-chlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or interact with DNA to exert its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-(4-chlorobenzyl)-3,5-diphenyl-1H-pyrazole: Lacks the dimethyl groups, making it less sterically hindered.
4-chloro-1-(4-bromobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole: Has the positions of bromine and chlorine swapped.
Uniqueness
4-bromo-1-(4-chlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of multiple methyl groups and halogens can influence its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C26H24BrClN2 |
|---|---|
Molecular Weight |
479.8 g/mol |
IUPAC Name |
4-bromo-1-[(4-chlorophenyl)methyl]-3,5-bis(3,4-dimethylphenyl)pyrazole |
InChI |
InChI=1S/C26H24BrClN2/c1-16-5-9-21(13-18(16)3)25-24(27)26(22-10-6-17(2)19(4)14-22)30(29-25)15-20-7-11-23(28)12-8-20/h5-14H,15H2,1-4H3 |
InChI Key |
NMRQJWCTEXBQQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)C)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-N-(2-ethylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919877.png)
![N-cyclopropyl-2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B10919879.png)
![N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10919887.png)
![N-(3-acetylphenyl)-6-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919892.png)
![Methyl 1-(butan-2-yl)-4-oxo-2-sulfanyl-7-(thiophen-2-yl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10919899.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10919901.png)
![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B10919913.png)
![Ethyl 4-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B10919919.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-6-(4-methoxyphenyl)-N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919922.png)
![N-[1-(methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10919928.png)
![3-bromo-5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10919931.png)
![N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10919938.png)
![2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10919947.png)

